molecular formula C31H40N4O10S B14447435 N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid CAS No. 77576-48-8

N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid

Cat. No.: B14447435
CAS No.: 77576-48-8
M. Wt: 660.7 g/mol
InChI Key: PMQCCBRPKQGFLC-UHFFFAOYSA-N
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Description

N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxy Substitution: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Piperazine Derivative Formation: The piperazine derivative is synthesized separately by reacting 1-(2-phenylethyl)piperazine with 2-bromo-1-propanol.

    Amide Bond Formation: The final step involves coupling the benzothiazole core with the piperazine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to the active site of enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Piperazine Derivatives: Compounds like 1-(2-phenylethyl)piperazine and 1-(2-hydroxyethyl)piperazine share the piperazine moiety.

Uniqueness

N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide is unique due to the combination of the benzothiazole and piperazine moieties, which confer specific biological activities and chemical properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

77576-48-8

Molecular Formula

C31H40N4O10S

Molecular Weight

660.7 g/mol

IUPAC Name

N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid

InChI

InChI=1S/C27H36N4O2S.2C2H2O4/c1-4-26(32)31(23-11-12-24-25(19-23)34-27(28-24)33-5-2)21(3)20-30-17-15-29(16-18-30)14-13-22-9-7-6-8-10-22;2*3-1(4)2(5)6/h6-12,19,21H,4-5,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

PMQCCBRPKQGFLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC2=C(C=C1)N=C(S2)OCC)C(C)CN3CCN(CC3)CCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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